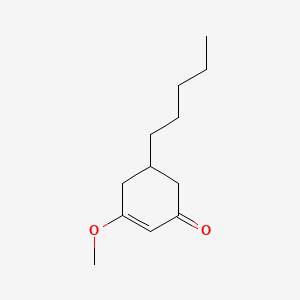

3-Methoxy-5-pentyl-2-cyclohexen-1-one

Description

Properties

CAS No. |

58016-32-3 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

3-methoxy-5-pentylcyclohex-2-en-1-one |

InChI |

InChI=1S/C12H20O2/c1-3-4-5-6-10-7-11(13)9-12(8-10)14-2/h9-10H,3-8H2,1-2H3 |

InChI Key |

QOSKIPQKPZXYNT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1CC(=CC(=O)C1)OC |

Origin of Product |

United States |

Preparation Methods

Lewis Acid-Catalyzed Methylation of Hydroresorcinol

A highly efficient and industrially relevant method for preparing 3-methoxy-2-cyclohexen-1-one derivatives involves the direct methylation of hydroresorcinol with methanol under Lewis acid catalysis . This method is notable for its high yield (75-80%) and purity (>98% by GC analysis), avoiding the use of toxic methylating agents such as methyl sulfate or methyl iodide.

-

- Hydroresorcinol and methanol mixed in a mass ratio of approximately 1:5.

- Catalysis by Lewis acids such as p-methylbenzenesulfonic acid (optimal at 10% w/w relative to hydroresorcinol).

- Reflux for 8-24 hours, with 12 hours being optimal.

- Post-reaction, methanol and water are removed under reduced pressure, followed by vacuum distillation to isolate the product.

-

- Direct use of methanol as methylating agent.

- Avoids hazardous reagents.

- High yield and purity.

- Scalable for industrial production.

| Entry | Hydroresorcinol (g) | Methanol (g) | Catalyst (p-methylbenzenesulfonic acid, g) | Reflux Time (h) | Yield (%) | Purity (GC %) |

|---|---|---|---|---|---|---|

| 1 | 56 | 280 | 5.6 | 12 | 75.1 | 98.2 |

| 2 | 112 | 560 | 11.2 | 12 | 77.5 | 98.5 |

Functionalization of Cyclohexenone Derivatives

The synthesis of substituted cyclohexenones such as 3-methoxy-5-pentyl-2-cyclohexen-1-one can be approached via modification of cyclohexenone cores through alkylation and methoxylation steps.

-

- Introduction of the pentyl group can be achieved by alkylation of cyclohexenone derivatives using pentyl halides or via organometallic reagents.

- Control of regioselectivity is critical to ensure substitution at the 5-position.

Methoxylation at the 3-position:

- Methoxylation can be performed by nucleophilic substitution or via methylation of hydroxy precursors.

- Oxidation and reduction steps may be required to maintain the enone functionality.

Oxidation and Epoxidation Reactions

- Oxidation of methoxy-substituted cyclohexenones with peracids (e.g., mCPBA) can yield epoxides, which may serve as intermediates for further functionalization or ring-opening reactions to introduce side chains such as pentyl groups.

Detailed Reaction Scheme (Based on Patent CN102675071A)

$$

\text{Hydroresorcinol} + \text{Methanol} \xrightarrow[\text{Reflux, 12h}]{\text{Lewis acid catalyst}} \text{3-Methoxy-2-cyclohexen-1-one} + \text{H}_2\text{O}

$$

- The reaction proceeds via acid-catalyzed methylation of the phenolic hydroxyl group on hydroresorcinol.

- The cyclohexenone ring is formed concomitantly or in subsequent steps depending on the starting material.

- The pentyl substituent introduction would require an additional alkylation step on the cyclohexenone ring, typically before or after methoxylation.

Comparative Analysis of Methylation Methods

| Method | Methylating Agent | Catalyst/Condition | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Lewis acid catalysis | Methanol | p-Methylbenzenesulfonic acid, reflux 12h | 75-80 | >98 | Safe, high yield, industrially scalable |

| Alkaline methylation | Methyl sulfate | Alkaline conditions | 60-70 | Not specified | Toxic reagent, lower yield |

| Alkaline methylation | Methyl iodide | Alkaline conditions | <50 | Not specified | Generates impurities, difficult purification |

Research Findings and Notes

- The Lewis acid-catalyzed methylation method is superior in terms of safety, yield, and purity compared to traditional methylation methods using methyl sulfate or methyl iodide.

- The use of p-methylbenzenesulfonic acid as a catalyst is preferred due to its strong acidity and stability.

- The reaction time and catalyst loading are critical parameters influencing yield and purity.

- The pentyl substitution at the 5-position requires careful synthetic planning, often involving selective alkylation strategies on the cyclohexenone ring.

- Purification typically involves vacuum distillation and chromatographic techniques to achieve high purity.

Summary Table of Preparation Parameters

| Parameter | Optimal Range/Value | Comments |

|---|---|---|

| Hydroresorcinol to Methanol ratio | 1:5 (mass) | Ensures sufficient methylation reagent |

| Catalyst (p-methylbenzenesulfonic acid) loading | 10% w/w relative to hydroresorcinol | Balances reaction rate and side reactions |

| Reflux time | 8-24 hours (12 hours optimal) | Longer times do not significantly improve yield |

| Reaction temperature | Reflux (~65-70°C for methanol) | Standard reflux conditions |

| Yield | 75-80% | High yield for methylation step |

| Purity (GC) | >98% | High purity product |

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-pentyl-2-cyclohexen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or pentyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

Reduction: LiAlH4 in ether, H2 with palladium or platinum catalyst.

Substitution: Alkyl halides, nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted cyclohexenones or cyclohexanes.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that derivatives of 3-methoxy-5-pentyl-2-cyclohexen-1-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have been shown to inhibit tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation and cancer progression. A study reported that certain cyclopentenone oxime derivatives demonstrated promising activity as inhibitors of TNF-α production, suggesting potential therapeutic applications in inflammatory diseases and cancer treatment .

Microtubule Targeting Agents

Another notable application is in the development of microtubule-targeting agents. Compounds similar to this compound have been evaluated for their ability to disrupt microtubule dynamics, which is crucial for cancer cell division. For example, one study highlighted the synthesis of a series of cyclopenta[d]pyrimidine derivatives that showed potent microtubule depolymerizing activity and low nanomolar IC50 values against cancer cell lines . This suggests that the compound could be a lead structure for developing new anticancer agents.

Synthetic Organic Chemistry Applications

Synthesis of Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of various cyclopentenone derivatives, which are valuable in creating complex organic molecules used in pharmaceuticals and agrochemicals. For instance, it has been employed as a starting material for synthesizing 3-aryl enones and other functionalized cyclopentenones .

Reagent in Chemical Reactions

This compound can act as a reagent in various chemical reactions, including the synthesis of oxime derivatives that have shown biological activity. The ability to modify its structure allows chemists to explore a wide range of derivatives with potentially enhanced biological properties .

Industrial Applications

Flavor and Fragrance Industry

Due to its unique aroma profile, this compound may find applications in the flavor and fragrance industry. Compounds with similar structures are often used as flavoring agents or fragrances due to their pleasant scents and stability under various conditions .

Potential as Fuel Additives

Recent studies have explored the use of small molecules like this compound as alternatives for fuel additives, aimed at improving combustion efficiency and reducing emissions. The environmental implications of using such compounds are significant, given the increasing demand for sustainable fuel options .

Case Studies

Mechanism of Action

The mechanism of action of 3-Methoxy-5-pentyl-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the methoxy and pentyl groups can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects: Alkyl vs. Aryl Groups

- 3-Methyl-5-(4-methylphenyl)cyclohex-2-enone (): Substituents: 3-methyl, 5-(4-methylphenyl). The aryl group introduces rigidity and enhances crystallinity due to planar geometry. Crystallographic data reveals an envelope conformation with equatorial substituents and intermolecular C–H···O hydrogen bonds . Compared to the pentyl group in the target compound, the 4-methylphenyl substituent increases melting point and reduces lipophilicity.

Ring Size and Strain: Cyclohexenone vs. Cyclopentenone

- 2-Ethyl-5-hydroxy-3-methoxy-cyclopent-2-enone (): A 5-membered cyclopentenone ring with 3-methoxy, 5-hydroxy, and 2-ethyl groups. The smaller ring introduces higher strain, increasing reactivity in ring-opening reactions. The hydroxyl group enables hydrogen bonding, unlike the methoxy group in the target compound .

Functional Group Influence: Electron-Donating vs. Electron-Withdrawing

- 5-Methyl-3-((2-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one (): Substituents: 5-methyl, 3-(trifluoromethylphenyl)amino. The electron-withdrawing trifluoromethyl and amino groups reduce electron density at the enone system, altering reactivity in nucleophilic additions. This contrasts with the electron-donating methoxy group in the target compound, which stabilizes resonance structures .

Saturation Effects: Cyclohexenone vs. Cyclohexanone

- 3-Methyl-5-isopropylcyclohexan-1-one (): A saturated cyclohexanone with 3-methyl and 5-isopropyl groups. The target compound’s α,β-unsaturation facilitates conjugate additions .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Synthetic Routes: Cyclohexenones are often synthesized via Claisen-Schmidt condensations or oxidative dearomatization. The methoxy group in the target compound may necessitate protective strategies during synthesis, as seen in ’s multi-step protocols .

- Biological Relevance: Methoxmetamine (), a cyclohexanone derivative with an amino group, exhibits psychoactive properties.

- Material Science : Crystallographic studies () highlight how equatorial substituents and hydrogen bonding dictate packing efficiency. The bulky pentyl group in the target compound likely disrupts crystalline order, favoring amorphous solid formation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methoxy-5-pentyl-2-cyclohexen-1-one, and how can reaction conditions be optimized?

- Methodology : Begin with the cyclohexenone core formation via Claisen-Schmidt or Robinson annulation. Introduce the methoxy and pentyl groups using alkylation or nucleophilic substitution. Optimize reaction conditions (e.g., solvent polarity, temperature, catalysts) by monitoring yields via HPLC or GC-MS. For example, highlights multi-step synthesis involving condensation reactions, which can be adapted for this compound . Use TLC or NMR to track intermediate purity.

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) during structural elucidation?

- Methodology : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) or literature analogs (e.g., ’s cyclohexenone derivatives). For ambiguous peaks, employ 2D NMR techniques (HSQC, HMBC) to confirm connectivity. Contradictions may arise from tautomerism or impurities; use column chromatography or recrystallization for purification .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodology : Adopt guidelines from fragrance safety frameworks like IFRA Standards (), which recommend limits for dermal exposure and inhalation risks . Use PPE (gloves, goggles), fume hoods, and monitor waste disposal per OSHA or REACH regulations. Reference SDS sheets for flammability and toxicity data (e.g., ’s handling protocols for similar ketones) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodology : Perform molecular docking (AutoDock, Schrödinger) to assess binding affinity with target proteins (e.g., antimicrobial enzymes). Use QSAR models to correlate structural features (e.g., methoxy group electron-donating effects) with activity. Validate predictions via in vitro assays, such as MIC tests against bacterial strains (see ’s biological activity framework) .

Q. What strategies address contradictory results between in vitro and in vivo studies for this compound’s anti-inflammatory effects?

- Methodology : Re-evaluate bioavailability (e.g., logP, solubility) using HPLC or mass spectrometry. Modify delivery systems (nanoparticles, liposomes) to enhance stability. Cross-reference pharmacokinetic data from analogs (e.g., ’s hydroxy-cyclohexenone derivatives) to identify metabolic bottlenecks .

Q. How do reaction intermediates influence the stereochemical outcome of this compound synthesis?

- Methodology : Use chiral HPLC or polarimetry to analyze enantiomeric excess. Optimize catalysts (e.g., chiral Lewis acids) to control stereoselectivity, as demonstrated in ’s synthesis of methyl-methoxy dioxinones . Computational transition-state modeling (Gaussian) can rationalize selectivity trends.

Data Analysis & Optimization

Q. What statistical approaches are recommended for optimizing reaction yields in multi-step syntheses?

- Methodology : Apply Design of Experiments (DoE) to evaluate variables (temperature, stoichiometry). Use response surface methodology (RSM) to identify optimal conditions. For example, ’s multi-step synthesis could benefit from fractional factorial designs to reduce experimental runs .

Q. How can researchers validate the purity of this compound when commercial standards are unavailable?

- Methodology : Combine orthogonal techniques:

- Chromatography : Compare retention times in HPLC/GC with synthesized analogs.

- Spectroscopy : Match HRMS and elemental analysis to theoretical values (e.g., ’s molecular weight calculations) .

- Thermal Analysis : Use DSC to confirm melting points and detect polymorphs.

Safety & Environmental Impact

Q. What environmental risk assessment frameworks apply to this compound?

- Methodology : Follow the RIFM criteria () for aquatic toxicity testing (e.g., OECD 201/202 guidelines). Use EPI Suite to estimate biodegradation half-lives and bioaccumulation potential. Cross-reference with ’s spill containment protocols to mitigate ecological exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.